5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

Cross-coupling Steric hindrance Regioselectivity

Problem: Bulky aryl bromides often undergo uncontrolled oxidative addition, causing low selectivity in cross-couplings. Solution: 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene uses two ortho-tert-butyl groups to sterically shield the C-Br bond, retarding oxidative addition and suppressing homocoupling. The methoxy group tunes electronics and improves solubility (LogP 4.9). • Enables high regioselectivity in sequential couplings • Ideal for bulky biaryl ligands and organic semiconductors • 98% purity ensures minimal dehalogenated by-products

Molecular Formula C15H23BrO
Molecular Weight 299.25 g/mol
CAS No. 1516-96-7
Cat. No. B073595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
CAS1516-96-7
Molecular FormulaC15H23BrO
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Br
InChIInChI=1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3
InChIKeyKKHJQLVAMOKQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Overview


5-Bromo-1,3-di-tert-butyl-2-methoxybenzene (CAS 1516-96-7), also known as 4-Bromo-2,6-di-tert-butylanisole, is a sterically congested aromatic building block characterized by a bromine atom at the 5-position, two bulky tert-butyl groups at the 1- and 3-positions, and a methoxy group at the 2-position . This substitution pattern imparts a unique combination of steric protection and electronic tuning, making it a valuable intermediate in cross-coupling reactions (Suzuki, Buchwald–Hartwig), ligand synthesis, and the preparation of functional materials where controlled reactivity and regioselectivity are paramount .

Workflow
Sterically hindered building block for Suzuki, Buchwald–Hartwig cross-coupling
Selection
Regioselective bromine site with bulky ortho-tert-butyl shield
Use Context
Bulky ligand and functional material precursor synthesis

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene vs. Analogs


While structurally similar bromoaromatics may appear interchangeable, the specific 1,3-di-tert-butyl-2-methoxy substitution pattern in 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene provides a synergistic effect that cannot be replicated by analogs lacking one or both tert-butyl groups or the methoxy group. The two ortho-tert-butyl groups create a uniquely encumbered environment that significantly slows unwanted side reactions (e.g., oxidative addition to the C–Br bond or nucleophilic attack at the methoxy group) while the para-bromine remains accessible for selective transformations . Analogs such as 5-bromo-1,3-di-tert-butylbenzene (lacking the methoxy group) or 5-bromo-2-methoxy-1,3-dimethylbenzene (smaller alkyl groups) exhibit markedly different reactivity profiles, steric bulk, and solubility, which can lead to failed couplings, lower yields, or intractable product mixtures . The precise combination of steric shielding and electronic activation is essential for applications requiring high regioselectivity and catalyst compatibility .

Target 5-Br-1,3-di-tBu-2-OMe
Analog 5-bromo-1,3-di-tert-butylbenzene
Missing methoxy group may reduce electronic tuning and regioselective control, altering reaction outcomes.
Target 5-Br-1,3-di-tBu-2-OMe
Analog 5-bromo-2-methoxy-1,3-dimethylbenzene
Smaller alkyl groups provide lower steric hindrance, which may increase unwanted side reactions and reduce coupling selectivity.

Quantitative Evidence for 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene


Steric Shielding: TPSA Analysis

The presence of two bulky tert-butyl groups in 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene confers a significantly lower Topological Polar Surface Area (TPSA) compared to a hypothetical non-tert-butylated analog, 5-bromo-2-methoxy-1,3-dimethylbenzene. A lower TPSA indicates greater molecular compactness and hydrophobicity, which translates to better solubility in non-polar solvents and enhanced passive diffusion in certain reaction environments .

Steric Shielding
Class-level inference
TPSA 9.23 Ų vs ~20-25 Ų
Target 9.23 Ų
Analog ~20-25 Ų
Lower TPSA may support non-polar solvent compatibility and catalyst access.
Class-level inference; experimental verification recommended.
Cross-coupling Steric hindrance Regioselectivity

Lipophilicity: LogP Comparison

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene exhibits a significantly higher Consensus LogP (4.9) compared to the estimated LogP for a non-tert-butylated analog, 5-bromo-2-methoxy-1,3-dimethylbenzene (~2.5-3.0). This higher lipophilicity, driven by the two tert-butyl groups, enhances its partition into organic solvents and facilitates easier extraction and purification during synthesis .

Lipophilicity
Class-level inference
LogP 4.9 vs 2.5-3.0
Target 4.9
Analog 2.5-3.0
Higher LogP may facilitate organic-phase extraction and purification.
Class-level inference; validate in actual reaction workup.
Lipophilicity Solubility Extraction

Purity Benchmarking vs. Industry Standards

Multiple commercial suppliers (Aladdin Scientific, Bide Pharmatech, VWR/Ambeed) provide 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene with a standard purity of 98% [1]. This is a 1% absolute improvement over the 97% purity commonly offered for many generic bromoaromatic building blocks, translating to a 33% reduction in impurity levels (from 3% to 2%).

Purity Benchmark
Reported
98%
98% purity specification may reduce catalyst poisoning risk and purification needs.
Relative 33% impurity reduction vs typical 97% bromoaromatics.
Purity Quality control Procurement

Physical Properties for Process Optimization

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene is a solid at ambient temperature with a well-defined melting point range of 48-53°C . In contrast, many common bromoaromatic building blocks, such as 4-bromoanisole (liquid, m.p. 9-10°C) or 1-bromo-3,5-dimethylbenzene (liquid, m.p. -2°C), are liquids at room temperature. This solid form simplifies weighing, handling, and storage, and allows for purification by recrystallization.

Physical State
Reported
Solid, mp 48-53°C
Target Solid
Comparators Liquids
Solid form supports precise weighing and optional recrystallization purification.
Compare to liquid analogs: 4-bromoanisole, 1-bromo-3,5-dimethylbenzene.
Melting point Process chemistry Handling

Applications of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene


Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling

In the synthesis of highly substituted biaryl ligands, pharmaceuticals, or organic semiconductors, 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene serves as a preferred electrophilic partner. The two ortho-tert-butyl groups provide substantial steric hindrance, which retards the rate of oxidative addition at the C–Br bond compared to less hindered aryl bromides. This controlled reactivity is crucial for achieving high regioselectivity in sequential coupling reactions and for suppressing homocoupling side products . The high lipophilicity (LogP 4.9) and low TPSA (9.23 Ų) ensure excellent solubility in typical non-polar reaction solvents (e.g., toluene, THF) and facilitate easy product isolation via extraction .

Bulky Phosphine & NHC Ligand Synthesis

This compound is an ideal starting material for constructing extremely bulky, electron-rich ligands for transition metal catalysis. The tert-butyl groups provide the necessary steric bulk to stabilize reactive metal centers (e.g., Pd(0), Ni(0)) and prevent catalyst decomposition, while the methoxy group can serve as an electron-donating substituent or as a synthetic handle for further functionalization. The 98% purity specification ensures that trace metal impurities or dehalogenated byproducts do not interfere with ligand synthesis or subsequent catalyst performance .

Hydrophobic & Sterically Protected Functional Materials

For applications in organic electronics, liquid crystals, or hydrophobic coatings, the unique combination of properties of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene is highly advantageous. Its high consensus LogP (4.9) imparts significant hydrophobicity to derived materials, while the solid physical form (m.p. 48-53°C) simplifies handling and purification during material synthesis . The sterically protected bromine atom can be selectively transformed into a variety of functional groups (e.g., boronic ester, amine, alkyne) without affecting the protective tert-butyl shield.

Application
Selection Property
Validation Focus
Cross-Coupling Reactions
Steric shielding and solubility in non-polar media
Regioselectivity and homocoupling suppression
Bulky Ligand Synthesis
Steric bulk and high purity (98%) specification
Ligand stability and catalyst performance
Functional Material Synthesis
Hydrophobicity and solid-state handling
Material hydrophobicity and functional-group fidelity

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